molecular formula C15H16FNO3 B13003106 Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13003106
M. Wt: 277.29 g/mol
InChI Key: GIEYMYXXAYDJSN-UHFFFAOYSA-N
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Description

Introduction

Chemical Identification and Nomenclature

Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate belongs to the pyrrole-carboxylate ester family, characterized by a five-membered aromatic ring fused with a substituted phenyl group. The IUPAC name systematically describes its structure:

  • Ethyl ester group : Indicated by the "ethyl carboxylate" suffix at position 2 of the pyrrole ring.
  • Substituents :
    • A 5-fluoro-2-methoxyphenyl group at position 5.
    • A methyl group at position 3.

The molecular formula is inferred as $$ \text{C}{15}\text{H}{16}\text{FNO}3 $$, derived from analogous compounds such as 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid ($$ \text{C}{13}\text{H}{12}\text{FNO}3 $$), with the addition of an ethyl group ($$ \text{C}2\text{H}5 $$) replacing the carboxylic acid's hydroxyl group. The theoretical molecular weight calculates to $$ 277.29 \, \text{g/mol} $$, consistent with ester derivatives of similar pyrrole frameworks.

Table 1: Comparative Molecular Data for Related Pyrrole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol)
Target Compound $$ \text{C}{15}\text{H}{16}\text{FNO}_3 $$ 277.29
5-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid $$ \text{C}{11}\text{H}9\text{FN}2\text{O}3 $$ 236.20
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate $$ \text{C}{13}\text{H}{12}\text{FNO}_2 $$ 233.24

Structural Features and Isomerism

The compound’s architecture combines a pyrrole core with three distinct functional groups:

  • Pyrrole Ring : The 1H-pyrrole system exhibits aromaticity stabilized by π-electron delocalization, with substituents influencing electron density distribution.
  • 5-Fluoro-2-methoxyphenyl Group : The fluorine atom at position 5 and methoxy group at position 2 create steric and electronic effects, potentially enhancing binding affinity in biological systems.
  • Ethyl Ester and Methyl Groups : The ethyl ester at position 2 increases lipophilicity compared to carboxylic acid analogs, while the methyl group at position 3 restricts rotational freedom.

Isomerism arises in two forms:

  • Regioisomerism : Alternative substitution patterns (e.g., fluorine at position 4 instead of 5) could yield distinct physicochemical properties.
  • Tautomerism : The 1H-pyrrole tautomer dominates, but 2H- or 3H-pyrrole forms may exist transiently in solution.

Historical Context and Discovery

While no direct historical records exist for this specific compound, its design follows trends in pyrrole chemistry:

  • 1980s–2000s : Development of pyrrole carboxylates as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs).
  • 2010s–Present : Strategic fluorination and methoxylation of aryl-pyrrole hybrids to optimize pharmacokinetic profiles, as seen in analogs like ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate and 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.

The esterification of carboxylic acid precursors (e.g., compound ) likely emerged to enhance membrane permeability in drug discovery campaigns, aligning with modern medicinal chemistry strategies.

Properties

Molecular Formula

C15H16FNO3

Molecular Weight

277.29 g/mol

IUPAC Name

ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H16FNO3/c1-4-20-15(18)14-9(2)7-12(17-14)11-8-10(16)5-6-13(11)19-3/h5-8,17H,4H2,1-3H3

InChI Key

GIEYMYXXAYDJSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=C(C=CC(=C2)F)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Aryl Ring

The 5-fluoro-2-methoxyphenyl group distinguishes this compound from analogs with different substitution patterns or alternative substituents:

  • Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS 2104384-77-0): This analog has a para-methoxy group instead of the ortho-methoxy and meta-fluoro substituents. The para-methoxy configuration reduces steric hindrance but may decrease electronic effects compared to the target compound’s ortho/meta substitution .
  • Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215): Features a 3-fluoro-2-iodophenyl group at the 4-position.

Heterocyclic Core Modifications

  • Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (205): Contains a pyridine ring with cyano and trifluoromethyl groups, which increase electronegativity and metabolic stability relative to the target’s fluoro-methoxy system .

Positional Isomerism

Spectroscopic Characterization

  • 1H NMR : The target’s ortho-methoxy group would result in distinct aromatic splitting patterns compared to para-substituted analogs. For instance, compound 215 shows a multiplet at δ 7.50–7.57 ppm for its fluorinated and iodinated aryl group, whereas the target’s fluorine and methoxy groups would produce different shifts .
  • ESIMS : Molecular ion peaks (e.g., m/z 402.2 for compound 215 vs. a calculated m/z ~307.3 for the target) reflect differences in substituent mass .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: The methoxy group may slow oxidative metabolism relative to halogenated analogs like compound 205, which contains a labile cyano group .
  • Steric Effects : The ortho-methoxy group in the target compound introduces steric hindrance, possibly reducing binding affinity to flat aromatic binding pockets compared to para-substituted analogs .

Biological Activity

Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Common Name : this compound
  • CAS Number : 2107371-77-5
  • Molecular Formula : C₁₅H₁₆FNO₃
  • Molecular Weight : 277.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and methoxy groups enhances its binding affinity, potentially leading to various therapeutic effects. The carboxylate group contributes to the compound's solubility and bioavailability, critical factors in drug design.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrole ring and substituents on the phenyl group significantly influence the compound's biological activity. For instance, studies have shown that introducing electron-withdrawing groups enhances anti-tuberculosis activity in similar pyrrole-based compounds, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrrole derivatives, compounds with similar structures demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL) . This suggests that this compound could also possess significant antimicrobial properties.

Anti-Cancer Potential

Preliminary research indicates that pyrrole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Compounds structurally related to this compound have shown effectiveness in blocking cell cycle progression at the G2/M phase, indicating potential as anti-cancer agents .

Case Studies

  • Anti-Tuberculosis Activity :
    • A series of pyrrole derivatives were synthesized and evaluated for their anti-TB activity. Compounds with a similar structural framework exhibited significant inhibition of MmpL3, a key target for tuberculosis treatment, demonstrating the potential for this compound in this area .
  • In Vitro Efficacy Against Cancer :
    • Research into pyrrole-based compounds has revealed their ability to induce apoptosis in cancer cells through mechanisms involving downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax. This suggests that this compound could similarly affect cancer cell viability .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
Pyrrole Derivative AAnti-TB (MIC < 0.016 μg/mL)
Pyrrole Derivative BTubulin Inhibition
This compoundPotential anti-TB and anti-cancerCurrent Study

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